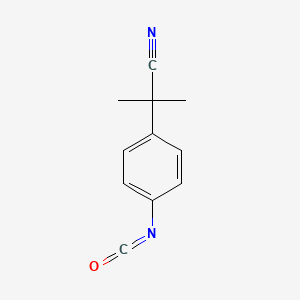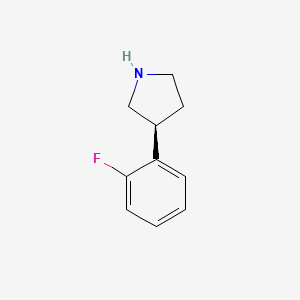
2-Phenylpyrroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylpyrroline is an organic compound with the molecular formula C10H9N It is a heterocyclic compound that contains a pyrroline ring substituted with a phenyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenylpyrroline can be synthesized through several methods. One common method involves the cyclization of 4-chlorobutyronitrile with phenylmagnesium bromide, followed by dehydrogenation using palladium-supported catalysts such as Pd/C or Pd/Al2O3 . Another method involves the treatment of acetophenone oxime with acetylene in a KOH-DMSO system at 135-150°C under acetylene atmospheric pressure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to achieve high yields and purity. For example, the dehydrogenation of 2-Phenyl-1-pyrroline to 2-Phenylpyrrole can be performed on a 20-gram scale with good yields and selectivities .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylpyrroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Phenylpyrrole.
Reduction: Reduction reactions can convert it to other derivatives.
Substitution: It can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Major Products
The major product formed from the oxidation of this compound is 2-Phenylpyrrole .
Wissenschaftliche Forschungsanwendungen
2-Phenylpyrroline has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds.
Medicine: It is investigated for its potential use in the treatment of mental and cardiovascular diseases.
Industry: It is used in the preparation of dyes and conductive pigment composites.
Wirkmechanismus
The mechanism of action of 2-Phenylpyrroline involves its interaction with specific molecular targets and pathways. For example, phenylpyrroles, which are derivatives of this compound, activate the fungal osmotic signal transduction pathway through their perception by a typical fungal hybrid histidine kinase . This activation leads to various downstream reactions, such as activation of H±ATPase, K±influx, and glycerol biosynthesis, resulting in increased intracellular turgor and membrane hyperpolarization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpyrrole: A closely related compound that can be synthesized from 2-Phenylpyrroline.
2-Phenylpyridine: Another similar compound with a pyridine ring instead of a pyrroline ring.
Uniqueness
This compound is unique due to its specific structure and reactivity
Eigenschaften
Molekularformel |
C10H11N |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
5-phenyl-2,3-dihydro-1H-pyrrole |
InChI |
InChI=1S/C10H11N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-7,11H,4,8H2 |
InChI-Schlüssel |
HZTGVDVKRFOEOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)

![5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine](/img/structure/B13887993.png)











